1-Acetamidocycloheptane-1-carboxylic acid

Description

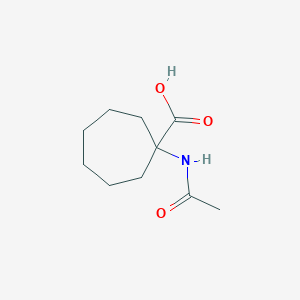

1-Acetamidocycloheptane-1-carboxylic acid (CAS 1097102-48-1) is a cycloalkane-derived carboxylic acid featuring a seven-membered cycloheptane ring substituted with an acetamido (-NHCOCH₃) group at the 1-position. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . The compound is primarily utilized in scientific research, including organic synthesis and medicinal chemistry, as a building block for designing bioactive molecules. Its structural uniqueness lies in the combination of a medium-sized cycloalkane ring and the polar acetamido group, which may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

1-acetamidocycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-10(9(13)14)6-4-2-3-5-7-10/h2-7H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOSNSUPTFBSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetamidocycloheptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with acetamide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of an acid or base catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Acetamidocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are often employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetamidocycloheptane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-acetamidocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to analogs based on ring size , substituents , and functional groups :

Key Observations:

- Ring Size : Larger rings (e.g., cycloheptane) offer greater conformational flexibility compared to strained cyclopropane (ACC) or rigid adamantane systems.

- Substituents: The acetamido group enhances stability compared to amino groups (as in ACC), reducing basicity and susceptibility to oxidation . Methoxy substituents () increase lipophilicity but reduce hydrogen-bonding capacity relative to acetamido.

Physicochemical Properties

Biological Activity

Overview

1-Acetamidocycloheptane-1-carboxylic acid (CAS No. 1097102-48-1) is a cyclic amino acid characterized by a seven-membered ring structure. Its unique conformation and functional groups suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

This compound can be synthesized through the reaction of cycloheptanone with acetamide, often utilizing acid or base catalysts under mild conditions. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can yield different derivatives with potentially distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity and influencing cellular signaling pathways and metabolic processes. This mechanism is crucial for understanding its therapeutic potential.

Insecticidal Activity

The compound's potential insecticidal properties can be inferred from studies on other carboxylic acids. For example, certain derivatives have demonstrated effectiveness against Aedes aegypti larvae, a vector for several viral diseases. These findings highlight the importance of exploring this compound's efficacy in pest control applications .

Case Study: Synthesis and Evaluation of Biological Activity

A recent study synthesized various analogs of cycloalkane carboxylic acids and evaluated their biological activities. The results indicated that modifications in the molecular structure significantly impacted their efficacy against cancer cell lines and insect larvae. While specific data on this compound was not provided, the trends observed underscore the importance of structural variations in determining biological activity .

| Compound | Activity | Reference |

|---|---|---|

| Analog A | Anticancer (IC50: 15 µM) | |

| Analog B | Insecticidal (LC50: 28.9 µM) | |

| This compound | TBD | N/A |

Potential Applications

Pharmaceutical Development : Given its potential interactions with biological targets, this compound could serve as a precursor in drug development aimed at treating hormone-dependent cancers or other diseases.

Agricultural Use : The compound may also find applications in agriculture as an insecticide or plant growth regulator, particularly against pests like Aedes aegypti that threaten crop yields and public health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.